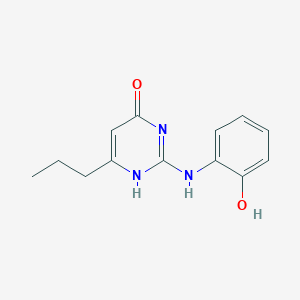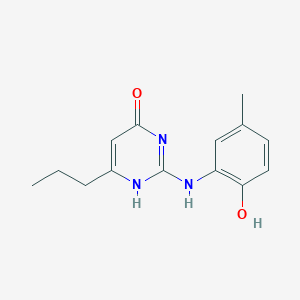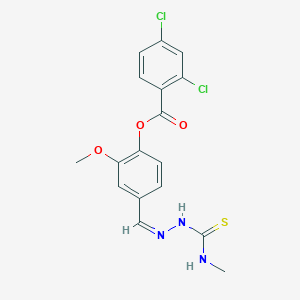
(1Z,N'Z)-N-allyl-N'-(4-(benzoyloxy)-3-methoxybenzylidene)carbamohydrazonothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,N’Z)-N-allyl-N’-(4-(benzoyloxy)-3-methoxybenzylidene)carbamohydrazonothioic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an allyl group, a benzoyloxy group, and a methoxybenzylidene moiety, all connected through a carbamohydrazonothioic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N-allyl-N’-(4-(benzoyloxy)-3-methoxybenzylidene)carbamohydrazonothioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the hydrazone intermediate: This step involves the reaction of an appropriate aldehyde or ketone with hydrazine or a hydrazine derivative under acidic or basic conditions to form the hydrazone intermediate.
Introduction of the allyl group: The hydrazone intermediate is then reacted with an allyl halide (such as allyl bromide) in the presence of a base (e.g., sodium hydroxide) to introduce the allyl group.
Formation of the benzoyloxy group: The allyl-substituted hydrazone is then reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to form the benzoyloxy group.
Introduction of the methoxybenzylidene moiety: Finally, the compound is reacted with a methoxybenzaldehyde derivative under acidic or basic conditions to form the desired (1Z,N’Z)-N-allyl-N’-(4-(benzoyloxy)-3-methoxybenzylidene)carbamohydrazonothioic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,N’Z)-N-allyl-N’-(4-(benzoyloxy)-3-methoxybenzylidene)carbamohydrazonothioic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1Z,N’Z)-N-allyl-N’-(4-(benzoyloxy)-3-methoxybenzylidene)carbamohydrazonothioic acid:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1Z,N’Z)-N-allyl-N’-(4-(benzoyloxy)-3-methoxybenzylidene)carbamohydrazonothioic acid depends on its specific application. For example, if the compound is used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. Similarly, if it is investigated for anticancer properties, it may act by inducing apoptosis or inhibiting cell proliferation through specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
(1Z,N’Z)-N-allyl-N’-(4-(benzoyloxy)-3-methoxybenzylidene)carbamohydrazonothioic acid: can be compared with other similar compounds, such as:
(1Z,N’Z)-N-methyl-N’-(2-(trifluoromethyl)benzylidene)carbamohydrazonothioic acid: This compound has a trifluoromethyl group instead of the allyl group, which may result in different chemical and biological properties.
(1Z,N’Z)-N-methyl-N’-(2-phenylpropylidene)carbamohydrazonothioic acid: This compound has a phenylpropylidene moiety instead of the methoxybenzylidene moiety, which may also lead to different properties.
The uniqueness of (1Z,N’Z)-N-allyl-N’-(4-(benzoyloxy)-3-methoxybenzylidene)carbamohydrazonothioic acid lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
[2-methoxy-4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-11-20-19(26)22-21-13-14-9-10-16(17(12-14)24-2)25-18(23)15-7-5-4-6-8-15/h3-10,12-13H,1,11H2,2H3,(H2,20,22,26)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLJTFPAMFTPCF-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=S)NCC=C)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7749058.png)
![2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7749060.png)



![4-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7749087.png)


![[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B7749101.png)
![[2-methoxy-4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] benzoate](/img/structure/B7749127.png)

![[2-methoxy-4-[(E)-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B7749140.png)
![[2-methoxy-4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B7749160.png)
![3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749162.png)
